molecular formula C14H9F3N2 B1451884 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole CAS No. 380639-07-6

2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Cat. No. B1451884
CAS RN: 380639-07-6
M. Wt: 262.23 g/mol
InChI Key: WOKGAMTULBUVIF-UHFFFAOYSA-N
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Description

The compound “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” is a type of imidazole derivative. Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry . This compound is part of a class of TRPV1 antagonists constructed on a benzo[d]imidazole platform .


Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles can be achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The molecular weight of “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” is 212.17 . The InChI code is 1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H, (H,14,15) .


Chemical Reactions Analysis

The compound “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” is part of a class of TRPV1 antagonists constructed on a benzo[d]imidazole platform . The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthetize imidazole-based medicinal molecules .


Physical And Chemical Properties Analysis

The compound “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” has a molecular weight of 212.17 . Its IUPAC name is 2-[2-(trifluoromethyl)phenyl]-1H-imidazole .

Scientific Research Applications

Antiproliferative Activity

This compound has been evaluated for its potential in inhibiting the proliferation of cancer cells. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain N-alkylated derivatives have demonstrated effectiveness against the MDA-MB-231 cell line, which is a model for triple-negative breast cancer .

Antibacterial Properties

The antibacterial application of this compound is noteworthy, particularly against strains like Streptococcus faecalis , Staphylococcus aureus , and methicillin-resistant Staphylococcus aureus (MRSA) . Research indicates that some derivatives can inhibit these bacteria at minimal inhibitory concentration (MIC) values comparable to established antibiotics like amikacin .

Antifungal Effects

In addition to its antibacterial properties, this compound has shown moderate antifungal activities . Derivatives have been tested against fungi such as Candida albicans and Aspergillus niger , with MIC values indicating a moderate level of activity .

Enzyme Inhibition

The compound’s ability to interact with enzymes is another significant application. Molecular docking studies have revealed that certain derivatives can bind to crucial amino acids in the binding site of complex enzymes like dihydrofolate reductase , which is involved in the folate pathway critical for DNA synthesis .

Drug Development Challenges

The structural features of this compound, particularly the imidazole ring, make it a valuable scaffold in medicinal chemistry. Its electron-rich nature allows it to combine with various receptors and enzymes, leading to diverse biological activities. This makes it a promising candidate for addressing challenges in drug development, such as improving lipophilicity for better membrane penetration .

Nitric Oxide Synthase Inhibition

Another intriguing application is the inhibition of nitric oxide synthase, an enzyme involved in the production of nitric oxide. This compound has been studied for its potential effects on depression and stress syndromes, showing promise in reducing manifestations of stress in animal models .

Mechanism of Action

The compound “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” is part of a class of TRPV1 antagonists . In a TRPV1 functional assay, using cells expressing recombinant human TRPV1 channels, it antagonized capsaicin-induced Ca(2+) influx .

Safety and Hazards

The safety data sheet for imidazole indicates that it may be harmful if swallowed and can cause severe skin burns and eye damage . It may also damage fertility or the unborn child .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-6-2-1-5-9(10)13-18-11-7-3-4-8-12(11)19-13/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKGAMTULBUVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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